molecular formula C8H9NO2 B7826769 2-[1-(hydroxyimino)ethyl]phenol

2-[1-(hydroxyimino)ethyl]phenol

Cat. No.: B7826769
M. Wt: 151.16 g/mol
InChI Key: JZXBPZWZZOXDFB-TWGQIWQCSA-N
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Description

2-[1-(Hydroxyimino)ethyl]phenol (CAS 1196-29-8) is an aromatic oxime derivative with the molecular formula C₈H₉NO₂ and a molecular weight of 151.165 g/mol . Structurally, it consists of a phenol ring substituted with an ethyl group bearing a hydroxyimino (-NOH) moiety at the 2-position. The compound is synthesized via condensation reactions involving hydroxylamine hydrochloride and ketonic precursors, as exemplified by the synthesis of analogous oximes in and . Its SMILES notation, CC(=NO)C1=C(O)C=CC=C1, highlights the planar geometry of the oxime group and its conjugation with the aromatic ring, which influences its reactivity and coordination chemistry .

Properties

IUPAC Name

2-[(Z)-N-hydroxy-C-methylcarbonimidoyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c1-6(9-11)7-4-2-3-5-8(7)10/h2-5,10-11H,1H3/b9-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZXBPZWZZOXDFB-TWGQIWQCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NO)C1=CC=CC=C1O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N/O)/C1=CC=CC=C1O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1196-29-8
Record name 1-(2-hydroxyphenyl)ethan-1-one oxime
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.013.464
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Direct Oximation of 2-Acetylphenol

The most prevalent method involves reacting 2-acetylphenol with hydroxylamine under acidic or buffered conditions. This process leverages the nucleophilic addition of hydroxylamine to the carbonyl group, followed by dehydration to form the oxime.

Reaction Mechanism :

  • Nucleophilic Attack : Hydroxylamine (NH2_2OH) attacks the carbonyl carbon of 2-acetylphenol, forming a tetrahedral intermediate.

  • Dehydration : The intermediate loses a water molecule, yielding the hydroxyimino group (C=NOHC=N-OH).

Optimized Conditions :

  • pH : A pH range of 1–2 in the initial stage enhances protonation of the carbonyl oxygen, accelerating nucleophilic attack.

  • Reagents : Hydroxylammonium acetate or sulfate in aqueous or ethanol solutions.

  • Temperature : 60–100°C, with reflux commonly employed to drive the reaction to completion.

  • Molar Ratios : A 1:1.2 molar ratio of 2-acetylphenol to hydroxylamine ensures excess reagent for maximal conversion.

Workup and Purification :
Post-reaction, the mixture is adjusted to pH 8–9 using sodium hydroxide, precipitating the product. Filtration and drying with anhydrous magnesium sulfate yield this compound with purities exceeding 95%.

Alternative Pathways and Modifications

While direct oximation dominates, variations include:

Buffered Multi-Stage Systems

A three-stage process (pH 1–2 → pH 3 → pH 4.5) with ammonium sulfate/bisulfate buffers improves yield to 90% by minimizing side reactions. This approach stabilizes intermediates and enhances selectivity.

Solvent Extraction

Cyclohexane extraction isolates the oxime from aqueous phases, followed by distillation to recover solvents and isolate the product. This method reduces energy costs compared to crystallization.

Reaction Optimization and Kinetic Analysis

Impact of pH on Conversion Efficiency

Data from multi-stage systems demonstrate that maintaining pH < 2 in the initial phase achieves 85% conversion within 2 hours, while higher pH levels slow kinetics.

Table 1: pH-Dependent Conversion Rates

pHTime (h)Conversion (%)
1.5285
3.0262
5.0241

Temperature and Solvent Effects

Ethanol solutions at 80°C achieve 88% yield versus 72% in water, attributed to improved reagent solubility. Prolonged heating (>12 hours) risks oxime decomposition, necessitating precise timing.

Characterization and Quality Control

Spectroscopic Validation

  • ESI-MS : A molecular ion peak at m/z 166.2 ([M+H]+^+) confirms the product.

  • X-ray Crystallography : Monoclinic crystal structures with unit cell parameters a = 17.020 Å, b = 6.1676 Å, and c = 13.693 Å align with hydroxyiminoethyl configurations.

Impurity Profiling

Residual 2-acetylphenol (<0.05%) is monitored via HPLC, with recrystallization from ethanol/water mixtures reducing impurities to undetectable levels.

Industrial-Scale Considerations

Continuous Flow Synthesis

Pilot studies suggest that continuous reactors with in-line pH adjustment reduce batch times by 40% while maintaining yields >85% .

Chemical Reactions Analysis

Types of Reactions

2-[1-(hydroxyimino)ethyl]phenol undergoes various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form nitrile oxides.

    Reduction: The oxime can be reduced to the corresponding amine.

    Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed for substitution reactions.

Major Products

    Oxidation: Nitrile oxides.

    Reduction: Amines.

    Substitution: Ethers or esters.

Scientific Research Applications

Biological Activities

Research has demonstrated that 2-[1-(hydroxyimino)ethyl]phenol exhibits various biological activities:

  • Antioxidant Properties : The compound acts as a scavenger of free radicals, which can help mitigate oxidative stress in biological systems.
  • Antimicrobial Activity : Studies indicate that it possesses antibacterial properties, making it a candidate for developing new antimicrobial agents.
  • Anticancer Potential : As an oxime derivative, it has shown promise in inhibiting cancer cell proliferation in various models.

Pharmaceuticals

The compound's biological activities make it a valuable candidate in pharmaceutical research:

  • Oxime Therapeutics : Oximes have been explored for their role as acetylcholinesterase reactivators and potential treatments for various conditions including bacterial infections and cancer .
  • Drug Development : Its structural analogs have been investigated for enhancing the efficacy of existing drugs through modifications that increase bioactivity .

Coordination Chemistry

This compound can form stable complexes with metal ions, enhancing its utility in:

  • Catalysis : The ability to coordinate with metals opens avenues for developing new catalysts in organic reactions.
  • Material Science : Its coordination properties can be harnessed to create novel materials with specific electronic or optical properties.

Material Development

The compound is also being researched for its potential applications in developing advanced materials:

  • Polymer Chemistry : Its reactivity can be utilized in crosslinking reactions to create durable polymers.
  • Nanotechnology : The ability to form complexes with nanoparticles could lead to innovative applications in drug delivery systems.

Case Studies

Several studies have highlighted the effectiveness of this compound and its derivatives:

Study FocusFindings
Antibacterial EfficacyDemonstrated significant activity against resistant strains such as MRSA, with MIC values indicating strong therapeutic potential .
Anticancer ActivityExhibited inhibitory effects on various cancer cell lines, suggesting its role as a potential anticancer agent .
Coordination ComplexesInvestigated interactions with metal ions leading to enhanced reactivity and stability in catalytic processes .

Mechanism of Action

The mechanism of action of 2-[1-(hydroxyimino)ethyl]phenol involves its interaction with specific molecular targets. For instance, in biological systems, it can inhibit enzymes by forming stable complexes with metal ions at the active site. This interaction disrupts the normal function of the enzyme, leading to its inhibition.

Comparison with Similar Compounds

Comparison with Similar Compounds

Schiff Base Analogues

Schiff bases derived from aromatic aldehydes and amines share structural similarities with 2-[1-(hydroxyimino)ethyl]phenol. For instance:

  • 2-{(E)-[2-Hydroxyphenyl)imino]methyl}phenol (): Synthesized from salicylaldehyde and 2-aminophenol, this compound replaces the hydroxyiminoethyl group with an iminomethyl linkage. The absence of the oxime group reduces its chelating capacity compared to this compound, but it retains strong hydrogen-bonding interactions in the solid state .
  • 4-Chloro-2-((E)-{3-[1-(hydroxyimino)-ethyl]phenyl}iminomethyl)phenol (): This chloro-substituted derivative incorporates both a Schiff base (-C=N-) and an oxime group, enhancing its ability to form multinuclear metal complexes.

Oxime Derivatives with Substituted Aromatic Rings

  • 1-(((2-Hydroxyphenyl)imino)methyl)-2-naphthol (): This naphthol-based oxime exhibits extended π-conjugation due to the naphthalene ring, which may enhance UV absorption properties. Its larger aromatic system could influence solubility and crystallinity compared to the simpler phenol derivative .
  • 2’-Hydroxyacetophenone Oxime (): A structural isomer of the target compound, differing in the position of the hydroxyiminoethyl group (attached to the benzene ring’s 2’-position). This positional isomerism may lead to variations in dipole moments and hydrogen-bonding patterns .

Coordination Complexes with Transition Metals

This compound is a versatile ligand for transition metals. Key examples include:

  • Bis{2-(5-hydroxy-2-[1-(hydroxyimino)ethyl]phenolato}nickel(II) (): This nickel complex adopts a square-planar geometry, stabilized by intramolecular O-H⋯O hydrogen bonds. The deprotonated phenolato oxygen and oxime nitrogen act as donor atoms, forming robust chelates with applications in metallurgy and catalysis .
  • Zinc and Lithium Complexes (): Schiff base ligands similar to this compound (e.g., HL1 in ) form high-nuclearity Li and Zn complexes. These demonstrate unique reactivity in organic synthesis, such as catalyzing C-N bond formation .

Data Tables

Table 1: Structural and Molecular Data of this compound and Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features References
This compound C₈H₉NO₂ 151.165 Phenol with ethyl hydroxyimine
4-Chloro-2-((E)-{3-[1-(hydroxyimino)ethyl]phenyl}iminomethyl)phenol C₁₅H₁₄ClN₂O₂ 295.74 Chloro-substituted Schiff base with oxime
[Ni(L)₂] Complex C₁₆H₁₆N₂O₄Ni 367.02 Square-planar nickel complex
1-(((2-Hydroxyphenyl)imino)methyl)-2-naphthol C₁₇H₁₃NO₂ 263.29 Naphthol-based Schiff base

Biological Activity

2-[1-(hydroxyimino)ethyl]phenol, also known as a derivative of phenolic compounds, has garnered attention in recent years due to its potential biological activities. This compound is part of a larger class of phenolic compounds known for their diverse pharmacological properties, including antioxidant, anti-inflammatory, and antimicrobial activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by research findings and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C9H11NO
  • Molecular Weight : 163.19 g/mol
  • IUPAC Name : 2-(1-hydroxyimino)ethylphenol

This compound features a hydroxyl group and an imine functional group, which contribute to its reactivity and biological properties.

Antioxidant Activity

Research has demonstrated that phenolic compounds exhibit significant antioxidant activity due to their ability to scavenge free radicals. A study indicated that this compound showed a notable capacity to reduce oxidative stress in cellular models, which is crucial for preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .

Anti-inflammatory Effects

In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines. Specifically, it has been observed to downregulate interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in macrophage cell lines. This suggests potential therapeutic applications in conditions characterized by chronic inflammation .

Antimicrobial Properties

This compound has also been tested for its antimicrobial efficacy. Research indicates that it possesses inhibitory effects against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis .

Study on Antioxidant Properties

A comparative study evaluated the antioxidant properties of various phenolic compounds, including this compound. The results indicated that this compound exhibited higher antioxidant activity than some commonly used antioxidants like ascorbic acid and tocopherols. The study utilized DPPH radical scavenging assays to quantify the antioxidant capacity .

In Vivo Anti-inflammatory Study

An animal model was used to assess the anti-inflammatory effects of this compound. Mice treated with the compound showed a significant reduction in paw edema induced by carrageenan injection compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells in treated tissues .

The biological activities of this compound can be attributed to several mechanisms:

  • Antioxidant Mechanism : The hydroxyl group facilitates electron donation, neutralizing free radicals.
  • Anti-inflammatory Mechanism : Inhibition of nuclear factor kappa B (NF-κB) signaling pathways reduces the transcription of pro-inflammatory genes.
  • Antimicrobial Mechanism : Disruption of bacterial cell wall synthesis contributes to its antimicrobial effects.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-[1-(hydroxyimino)ethyl]phenol, and how can reaction conditions influence yield and purity?

  • Methodological Answer : The compound can be synthesized via condensation reactions between substituted phenols and hydroxylamine derivatives. For example, reacting 3-aminophenylacetone oxime with aldehydes (e.g., 5-chlorobenzaldehyde) in ethanol under reflux yields crystalline products, as demonstrated by X-ray diffraction studies . Key parameters include solvent choice (ethanol or DMF), temperature (393 K for autoclave reactions), and reaction time (2 days for crystallization). Purification via slow evaporation or methanol washing ensures high purity .

Q. How can researchers confirm the molecular structure and purity of this compound?

  • Methodological Answer : Combine spectroscopic and crystallographic techniques:

  • NMR : Analyze 1H^1H and 13C^{13}C spectra to verify imine (-C=N-) and oxime (-N-OH) functional groups.
  • X-ray crystallography : Resolve hydrogen-bonding networks (e.g., O–H⋯N interactions forming R22_2^2(6) motifs) and π-π stacking distances (~3.8 Å) to confirm packing stability .
  • Elemental analysis : Validate stoichiometry (C, H, N percentages) against theoretical values .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Adopt OSHA/GHS guidelines:

  • PPE : Use gloves and goggles due to skin/eye irritation risks (GHS Category 2A/2) .
  • Ventilation : Avoid inhalation of dust or vapors (respiratory irritant, H335) by working in fume hoods .
  • First aid : For skin contact, rinse with water for 15 minutes; consult a physician immediately .

Advanced Research Questions

Q. How do intermolecular interactions influence the crystal packing and stability of this compound derivatives?

  • Methodological Answer : Crystallographic studies reveal that hydrogen bonds (O–H⋯N, ~2.7 Å) and π-π interactions (centroid distances ~3.8 Å) stabilize the lattice. For example, nickel complexes of hydroxyoxime ligands form square-planar geometries with intramolecular H-bonding, critical for metallurgical extraction efficiency . Computational modeling (e.g., DFT) can predict interaction energies, guiding the design of thermally stable derivatives .

Q. What strategies enhance the bioactivity of this compound derivatives in pharmacological applications?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : Introduce electron-withdrawing groups (e.g., Cl at the para position) to modulate redox properties and enhance antibacterial activity .
  • Metal coordination : Synthesize Ni(II) or Cu(II) complexes to exploit metal-ligand charge transfer, improving antimicrobial potency .
  • In vitro assays : Use MIC (Minimum Inhibitory Concentration) tests against Gram-positive bacteria to validate efficacy .

Q. How can computational methods predict the environmental impact of this compound derivatives?

  • Methodological Answer :

  • QSAR models : Correlate molecular descriptors (logP, polar surface area) with biodegradability data to prioritize eco-friendly derivatives .
  • Ecotoxicology simulations : Use software like ECOSAR to estimate LC50_{50} values for aquatic organisms, ensuring compliance with REACH regulations .
  • Metabolic pathway analysis : Employ docking studies to assess interactions with cytochrome P450 enzymes, predicting persistence in ecosystems .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[1-(hydroxyimino)ethyl]phenol
Reactant of Route 2
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